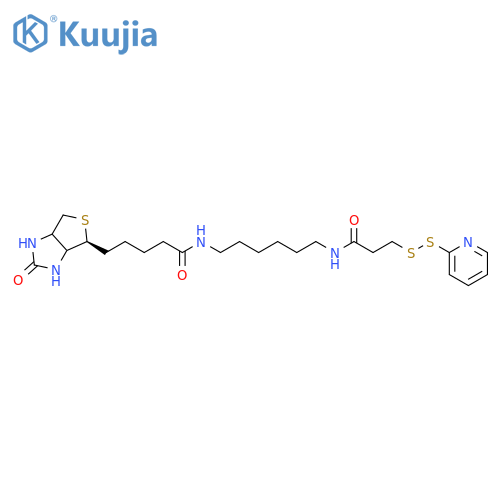Cas no 129179-83-5 (Biotin HPDP)

Biotin HPDP structure
商品名:Biotin HPDP
CAS番号:129179-83-5
MF:C24H37N5O3S3
メガワット:539.777281522751
MDL:MFCD00078541
CID:63979
PubChem ID:15949894
Biotin HPDP 化学的及び物理的性質
名前と識別子
-
- N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide
- (3aS,4S,6aR)-Hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-1H-thieno[3,4-d]imidazole-4-pentanamide
- Biotin?HPDP
- 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide
- Biotin HPDP
- Biotin-HPDP
- N-[6-(Biotinamido)hexyl]-3 inverted exclamation mark-(2 inverted exclamation mark-pyridyldithio)propionamide
- N-[6-(Biotinamido)hexyl]-3`-(2`-pyridyldithio)propionamide(Biotin-HPDP)
- N-[6-(Biotinamido)hexyl]-3'-(2-pyridyldithio)propionamide
- MFCD00078541
- Pyridyldisulfide-biotin
- 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide
- D89163
- n-(6-(Biotinamido)hexyl)-3'-(2'-pyridyldithio)propionamide
- SCHEMBL1305633
- B5749
- 129179-83-5
- J-005657
- N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)-propionamide
- 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-(3-(pyridin-2-yldisulfanyl)propanamido)hexyl)pentanamide
- BiotinHPDP
- AKOS040744478
- N-[6-(biotinamido)hexyl]-3-(2-pyridyldithio)propionamide
- HY-136769
- N-[6-(Biotinamido)hexyl]-3a?(2a?pyridyldithio)-propionamide
- EX-A5398
- DTXSID90580280
- Pyridyldithiol-biotin
- Biotin HPDP is known as a Sulfhydryl-reactive biotinylation reagent.
- BP-22637
- CS-0133567
- 5-[(3AS,4S,6AR)-2-OXO-HEXAHYDROTHIENO[3,4-D]IMIDAZOL-4-YL]-N-{6-[3-(PYRIDIN-2-YLDISULFANYL)PROPANAMIDO]HEXYL}PENTANAMIDE
-
- MDL: MFCD00078541
- インチ: 1S/C24H37N5O3S3/c30-20(10-4-3-9-19-23-18(17-33-19)28-24(32)29-23)25-13-6-1-2-7-14-26-21(31)12-16-34-35-22-11-5-8-15-27-22/h5,8,11,15,18-19,23H,1-4,6-7,9-10,12-14,16-17H2,(H,25,30)(H,26,31)(H2,28,29,32)/t18-,19-,23-/m0/s1
- InChIKey: QLPHBNRMJLFRGO-YDHSSHFGSA-N
- ほほえんだ: O=C(CCSSC1=CC=CC=N1)NCCCCCCNC(CCCC[C@H]2[C@@H]3[C@@H](NC(N3)=O)CS2)=O
計算された属性
- せいみつぶんしりょう: 539.20600
- どういたいしつりょう: 539.20585358g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 35
- 回転可能化学結合数: 19
- 複雑さ: 672
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 188Ų
じっけんとくせい
- 密度みつど: 1.28
- ゆうかいてん: 160-163°C
- ふってん: 875.951 °C at 760 mmHg
- フラッシュポイント: 483.558 °C
- 屈折率: 1.621
- ようかいど: DMSO (Slightly), Methanol (Very Slightly, Heated)
- PSA: 188.12000
- LogP: 5.17000
Biotin HPDP 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D964078-25mg |
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)- |
129179-83-5 | 95% | 25mg |
$145 | 2024-06-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5749-100MG |
Biotin HPDP |
129179-83-5 | 100MG |
3990.0CNY | 2021-07-14 | ||
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BBBT-12-250mg |
Biotin-HPDP |
129179-83-5 | >95.00% | 250mg |
¥2560.0 | 2023-09-19 | |
| TRC | B390750-50mg |
Biotin HPDP |
129179-83-5 | 50mg |
$ 261.00 | 2023-04-18 | ||
| TRC | B390750-5mg |
Biotin HPDP |
129179-83-5 | 5mg |
$ 64.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22637-50mg |
Biotin HPDP |
129179-83-5 | 97% | 50mg |
2565CNY | 2021-05-07 | |
| eNovation Chemicals LLC | D964078-100mg |
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)- |
129179-83-5 | 95% | 100mg |
$270 | 2024-06-08 | |
| abcr | AB549829-25mg |
Biotin-HPDP; . |
129179-83-5 | 25mg |
€285.50 | 2024-08-02 | ||
| abcr | AB549829-100mg |
Biotin-HPDP; . |
129179-83-5 | 100mg |
€769.40 | 2024-08-02 |
Biotin HPDP 関連文献
-
D. W. Bak,E. Weerapana Mol. BioSyst. 2015 11 678
-
2. Design of a novel plasmonic nanoconjugated analytical tool for ultrasensitive antigen quantificationJuan C. Fraire,Ruben D. Motrich,Eduardo A. Coronado Nanoscale 2016 8 17169
-
Lyanne Valdez,Henry Shum,Isamar Ortiz-Rivera,Anna C. Balazs,Ayusman Sen Soft Matter 2017 13 2800
-
Caroline C. Friedel,Lars D?lken Mol. BioSyst. 2009 5 1271
-
Ying Zhang,Cheng Zhang,Hucong Jiang,Pengyuan Yang,Haojie Lu Chem. Soc. Rev. 2015 44 8260
129179-83-5 (Biotin HPDP) 関連製品
- 61549-49-3(9-Decenenitrile)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:129179-83-5)Biotin HPDP

清らかである:99%/99%/99%
はかる:250mg/100mg/50mg
価格 ($):464.0/273.0/162.0